![molecular formula C15H18N4 B2933144 6-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)nicotinonitrile CAS No. 2199035-56-6](/img/structure/B2933144.png)
6-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
: 6-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)nicotinonitrile is a complex organic compound that has attracted significant interest in scientific research due to its unique structure and potential applications in various fields. This compound features a cyclopropyl group, which contributes to its reactivity, and a nicotinonitrile moiety, which can engage in various chemical interactions.
Preparation Methods
: Synthetic routes and reaction conditions : The synthesis of 6-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)nicotinonitrile involves multi-step reactions. Typically, this process starts with the preparation of the hexahydropyrrolo[3,4-c]pyrrole skeleton. This can be achieved via the cyclization of appropriate precursors under specific conditions, including the use of catalysts and solvents to promote the desired ring-closure reactions. The introduction of the cyclopropyl group is often achieved through cyclopropanation reactions, where diazo compounds or halomethyl carbenes serve as cyclopropanating agents. The final step generally involves the formation of the nicotinonitrile moiety, achieved by nucleophilic substitution or addition reactions, depending on the starting materials available.
Industrial production methods
: While specific industrial production methods for this compound may vary, large-scale synthesis typically employs optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often utilized to streamline the process and ensure consistency. This may involve advanced purification techniques like chromatography to isolate the target compound effectively.
Chemical Reactions Analysis
: Types of reactions it undergoes : This compound is known to undergo various types of chemical reactions, including oxidation, reduction, and substitution. The cyclopropyl group can participate in ring-opening reactions, while the nicotinonitrile moiety can engage in nucleophilic addition and substitution reactions.
Common reagents and conditions used in these reactions
: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Conditions for these reactions often involve controlled temperatures and specific solvents like dichloromethane or dimethyl sulfoxide to ensure selectivity and yield.
Major products formed from these reactions
: Depending on the reaction conditions and reagents used, major products can include oxidized or reduced derivatives, cyclopropyl ring-opened compounds, or substituted nicotinonitrile derivatives.
Scientific Research Applications
: Chemistry : In synthetic organic chemistry, this compound can serve as a valuable intermediate for the construction of complex molecular architectures. Biology : It may act as a probe or a ligand in studying biological systems, particularly in exploring the activity of nicotinic receptors. Medicine Industry : Its structural features make it a candidate for use in materials science, possibly contributing to the development of advanced materials with unique properties.
Mechanism of Action
: Molecular targets and pathways involved : The mechanism by which 6-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)nicotinonitrile exerts its effects largely depends on its interaction with specific molecular targets. For instance, it may bind to nicotinic acetylcholine receptors, modulating their activity. The pathways involved may include signal transduction cascades that ultimately influence cellular responses such as neurotransmission or enzyme activity.
Comparison with Similar Compounds
: Similar compounds : Similar compounds include other nicotinonitrile derivatives, such as 6-(5-cyclopropylpyrrolo[3,4-c]pyrrol-2(1H)-yl)nicotinonitrile or structurally related pyrrolopyridines. Highlighting its uniqueness : What sets 6-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)nicotinonitrile apart is the incorporation of the cyclopropyl group, which influences its reactivity and binding characteristics, potentially offering unique advantages in terms of specificity and efficacy in its applications.
Properties
IUPAC Name |
6-(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c16-5-11-1-4-15(17-6-11)19-9-12-7-18(14-2-3-14)8-13(12)10-19/h1,4,6,12-14H,2-3,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPLHIQDOLMGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2933061.png)
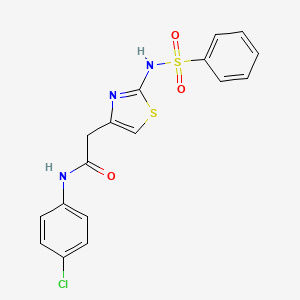
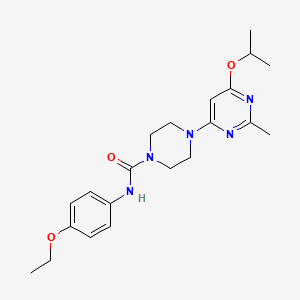
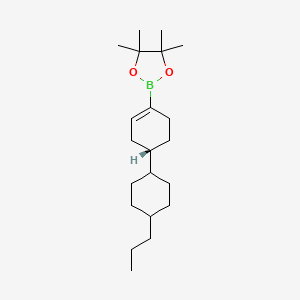
![2,5-dichloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2933066.png)

![3-{7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2933072.png)
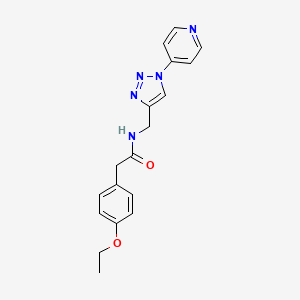
![2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2933074.png)
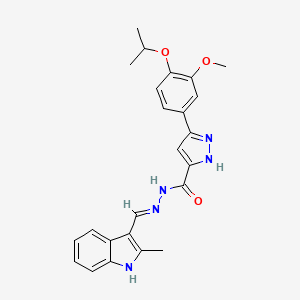
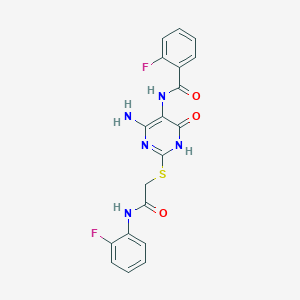
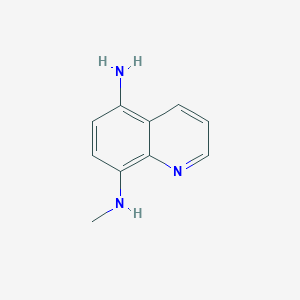

![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2933084.png)
